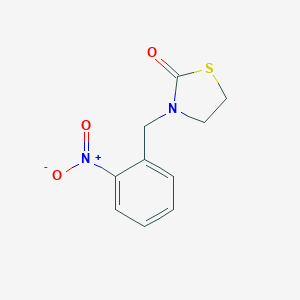

3-(2-Nitrophenylmethyl)-2-thiazolidinone

説明

3-(2-Nitrophenylmethyl)-2-thiazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

The anticancer potential of 3-(2-nitrophenylmethyl)-2-thiazolidinone and its derivatives has been a focal point in recent studies. Research indicates that modifications of thiazolidinone structures can enhance their efficacy against various cancer cell lines.

- Mechanism of Action : Studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells through caspase-dependent and independent pathways. For instance, a derivative known as Les-3331 demonstrated significant cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.02 µM and 15.24 µM, respectively . The compound's mechanism involves the disruption of mitochondrial membrane potential and modulation of apoptosis-related proteins .

- Case Study : A study evaluated the anticancer activity of various thiazolidinone derivatives against multiple tumor types, including leukemia, colon cancer, and melanoma. The results indicated that these compounds exhibited low toxicity towards normal human lymphocytes while effectively inhibiting cancer cell proliferation .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties.

- Synthesis and Testing : A series of thiazolidinone-isatin hybrids were synthesized and tested for their antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. These compounds displayed promising antibacterial activity, indicating the potential for developing new antimicrobial agents .

- Efficacy : The synthesized compounds exhibited varying degrees of effectiveness, suggesting that structural modifications can significantly influence their antimicrobial potency. This highlights the importance of structure-activity relationship (SAR) studies in optimizing antimicrobial agents .

Antioxidant Activity

The antioxidant properties of thiazolidinones are another area of interest, with implications for preventing oxidative stress-related diseases.

- Research Findings : Certain thiazolidinone derivatives have been shown to exhibit strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. For instance, specific substitutions at various positions on the thiazolidinone ring significantly enhanced their ability to inhibit lipid peroxidation .

- Applications : The antioxidant properties could be beneficial in formulating supplements or therapeutic agents aimed at reducing oxidative damage in cells, potentially contributing to cancer prevention strategies.

Data Summary Table

| Application | Compound Derivative | Target Cells/Pathogens | Key Findings |

|---|---|---|---|

| Anticancer | Les-3331 | MCF-7, MDA-MB-231 | IC50 values: 5.02 µM (MCF-7), 15.24 µM (MDA-MB-231) |

| Antimicrobial | Thiazolidinone-Isatin Hybrids | E. coli, S. aureus | Effective against pathogens; structure-dependent activity |

| Antioxidant | Various Derivatives | Lipid Peroxidation | Comparable activity to ascorbic acid; structure modifications enhance efficacy |

特性

CAS番号 |

136499-29-1 |

|---|---|

分子式 |

C10H10N2O3S |

分子量 |

238.27 g/mol |

IUPAC名 |

3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |

InChIキー |

REJNNJJROLKACD-UHFFFAOYSA-N |

SMILES |

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |

正規SMILES |

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |

Key on ui other cas no. |

136499-29-1 |

同義語 |

3-(2-nitrophenylmethyl)-2-thiazolidinone RGH 5702 RGH-5702 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。